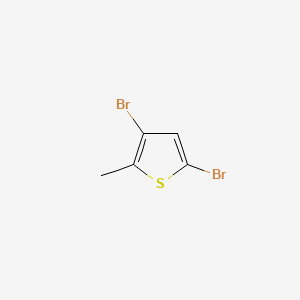

3,5-Dibromo-2-methylthiophene

Description

The exact mass of the compound 3,5-Dibromo-2-methylthiophene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-Dibromo-2-methylthiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-2-methylthiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2S/c1-3-4(6)2-5(7)8-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAJGUIMFMRGRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183640 | |

| Record name | 3,5-Dibromo-2-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29421-73-6 | |

| Record name | 3,5-Dibromo-2-methylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29421-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-2-methylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029421736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dibromo-2-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dibromo-2-methylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatility of 3,5-Dibromo-2-methylthiophene: A Technical Guide for Chemical Synthesis and Material Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-methylthiophene is a highly versatile halogenated heterocyclic compound that serves as a pivotal building block in a multitude of advanced chemical syntheses. Its unique structural and electronic properties, imparted by the thiophene ring, the methyl group, and the two bromine atoms, make it an invaluable precursor in the development of novel organic materials and pharmacologically active molecules. The bromine atoms at the 3- and 5-positions offer regioselective reactivity, enabling its participation in a variety of cross-coupling reactions to form complex molecular architectures. This technical guide provides an in-depth overview of the primary applications of 3,5-Dibromo-2-methylthiophene, with a focus on its role in the synthesis of conjugated polymers for organic electronics and as a scaffold for potential therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of 3,5-Dibromo-2-methylthiophene is presented in the table below, providing essential data for its handling and use in experimental setups.

| Property | Value |

| Molecular Formula | C₅H₄Br₂S |

| Molecular Weight | 255.96 g/mol |

| Appearance | Colorless to yellow clear liquid |

| Melting Point | -15 °C |

| Boiling Point | 230 °C |

| Density | ~2 g/cm³ |

| Refractive Index (n20D) | 1.61 |

Core Applications in Organic Synthesis

The reactivity of the carbon-bromine bonds in 3,5-Dibromo-2-methylthiophene makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Kumada reactions. These methodologies are foundational in constructing the carbon-carbon and carbon-heteroatom bonds necessary for the synthesis of advanced materials and complex organic molecules.

Synthesis of Conjugated Polymers for Organic Electronics

3,5-Dibromo-2-methylthiophene and its derivatives are extensively used as monomers in the synthesis of conjugated polymers, particularly poly(3-alkylthiophene)s (P3ATs). These polymers are integral components of organic electronic devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The electrical and optical properties of these polymers can be fine-tuned by the nature of the alkyl side chains and the regioregularity of the polymer backbone.

A powerful method for the synthesis of regioregular P3ATs is the Kumada Catalyst-Transfer Polycondensation (KCTP). This is a chain-growth polymerization technique that allows for control over the molecular weight and polydispersity of the resulting polymer.

Experimental Protocol: Synthesis of Regioregular Poly(3-hexylthiophene) (P3HT) via KCTP

This protocol is adapted from established methods for the polymerization of 2,5-dibromo-3-alkylthiophenes.

-

Monomer Activation (Grignard Metathesis): In a flame-dried Schlenk flask under an inert argon atmosphere, 2,5-dibromo-3-hexylthiophene (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to 0 °C, and a solution of isopropylmagnesium chloride (i-PrMgCl, 1.0 eq) in THF is added dropwise. The reaction mixture is then stirred at room temperature for 2 hours to facilitate the magnesium-bromine exchange, preferentially at the 5-position of the thiophene ring.

-

Polymerization: To the solution of the activated monomer, a catalytic amount of a nickel(II) catalyst, such as Ni(dppp)Cl₂ (1,3-bis(diphenylphosphino)propane)nickel(II) chloride) (typically 1-2 mol%), is added. The reaction mixture is then stirred at room temperature for a specified time (e.g., 1-24 hours) to allow for polymerization.

-

Work-up and Purification: The polymerization is quenched by the addition of 5 M HCl. The polymer is then precipitated by pouring the reaction mixture into methanol. The precipitated polymer is collected by filtration and purified by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers. The final polymer is then extracted with chloroform and reprecipitated from methanol.

The performance of these polymers in electronic devices is critically dependent on their charge carrier mobility. The table below summarizes representative charge carrier mobilities for poly(3-alkylthiophene)s, highlighting the influence of molecular weight and processing conditions.

| Polymer | Molecular Weight (kDa) | Processing Method | Hole Mobility (cm²/Vs) |

| Poly(3-hexylthiophene) (P3HT) | 20-80 | Thin Film Transistor | 10⁻⁵ - 10⁻¹ |

| Poly(3-butylthiophene) (P3BT) | - | Self-Assembled Monolayer | 1.1 x 10⁻² (vertical)[1][2] |

| PCDTPT | - | Nanowires | up to 92.64[3] |

Below is a conceptual workflow for the synthesis of poly(3-alkylthiophene)s via Kumada Catalyst-Transfer Polycondensation.

Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

The thiophene scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. 3,5-Dibromo-2-methylthiophene serves as a valuable starting material for the synthesis of complex molecules with potential therapeutic applications, including kinase inhibitors.

The Suzuki cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. 3,5-Dibromo-2-methylthiophene and its derivatives are excellent substrates for this reaction.

Experimental Protocol: Synthesis of 5-Aryl-2-bromo-3-hexylthiophene via Suzuki Coupling

This protocol is based on the selective C-arylation of 2,5-dibromo-3-hexylthiophene.[4][5][6]

-

Reaction Setup: In a Schlenk flask under an inert argon atmosphere, add 2,5-dibromo-3-hexylthiophene (1.0 mmol), the desired arylboronic acid (1.1 mmol), and a base such as potassium phosphate (K₃PO₄, 2.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

-

Solvent and Reaction Conditions: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 ratio). Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

-

Work-up and Purification: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The following table presents characterization data for a representative 5-aryl-2-bromo-3-hexylthiophene derivative, illustrating the outcome of a typical Suzuki coupling reaction.

| Compound Name | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 2-Bromo-3-hexyl-5-(4-methylphenyl)thiophene | 85 | 7.38 (d, 2H), 7.18 (d, 2H), 6.95 (s, 1H), 2.65 (t, 2H), 2.36 (s, 3H), 1.65 (m, 2H), 1.35 (m, 6H), 0.90 (t, 3H) | 143.2, 137.5, 131.2, 129.4, 128.9, 125.1, 110.1, 31.6, 30.2, 29.8, 28.9, 22.6, 21.2, 14.1 |

Data adapted from literature reports for analogous compounds.[4]

The dysregulation of protein kinase signaling pathways is a hallmark of many human diseases, including cancer. The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that regulates cell growth, proliferation, and survival, and its aberrant activation is frequently observed in tumors.[7][8][9][10] Thiophene-based molecules have been successfully developed as potent and selective inhibitors of kinases within this pathway. While a direct derivative of 3,5-dibromo-2-methylthiophene as a PI3K inhibitor is not explicitly detailed in the readily available literature, its structural motifs are highly relevant to the synthesis of such inhibitors. The synthetic routes, such as Suzuki and Stille couplings, are directly applicable to building the complex tetra-substituted thiophenes that have shown high efficacy.[7]

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and highlights the points of inhibition by targeted therapies, a class of drugs for which thiophene derivatives are promising candidates.

Conclusion

3,5-Dibromo-2-methylthiophene is a cornerstone reagent in modern organic synthesis, offering a gateway to a diverse array of functional materials and complex molecules. Its utility in the construction of regioregular conjugated polymers underscores its importance in the field of organic electronics, enabling the development of next-generation flexible and printable devices. Furthermore, its role as a versatile scaffold in medicinal chemistry highlights its potential for the discovery of novel therapeutics, particularly in the realm of kinase inhibition. The detailed protocols and data presented in this guide aim to equip researchers and drug development professionals with the foundational knowledge to effectively harness the synthetic potential of this valuable chemical entity.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Enhanced vertical carrier mobility in poly(3-alkylthiophene) thin films sandwiched between self-assembled monolayers and surface-segregated layers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. psasir.upm.edu.my [psasir.upm.edu.my]

- 7. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Dibromo-2-methylthiophene (CAS: 29421-73-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-methylthiophene is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its distinct substitution pattern, featuring bromine atoms at the 3- and 5-positions and a methyl group at the 2-position of the thiophene ring, imparts unique reactivity, making it a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, safety information, detailed experimental protocols for its synthesis and common reactions, and its applications in various fields of chemical research.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of 3,5-Dibromo-2-methylthiophene.

Table 1: General Properties

| Property | Value | Reference |

| CAS Number | 29421-73-6 | [1][2] |

| Molecular Formula | C₅H₄Br₂S | [2] |

| Molecular Weight | 255.96 g/mol | [2] |

| Appearance | Colorless to yellow clear liquid | [2] |

| Purity | ≥ 95% (GC) | [2] |

Table 2: Physical Properties

| Property | Value | Reference |

| Melting Point | -15 °C | [2][3][4] |

| Boiling Point | 230 °C | [2][4] |

| Density | 2.140 g/cm³ | [5] |

| Refractive Index (n20/D) | 1.61 | [2] |

| Solubility | Insoluble in water | [5] |

Safety and Handling

3,5-Dibromo-2-methylthiophene is a chemical that requires careful handling in a laboratory setting. The following table outlines its hazard and precautionary statements.

Table 3: Safety Information

| Category | Information | Reference |

| Signal Word | Warning | [1] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][6] |

| Precautionary Statements | P261: Avoid breathing mist/vapours/spray.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1][6] |

First Aid Measures:

-

If inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[7]

-

Following skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[7]

-

Following eye contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[7]

-

Following ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7]

Experimental Protocols

Synthesis of 3,5-Dibromo-2-methylthiophene

A common method for the synthesis of 3,5-Dibromo-2-methylthiophene involves the bromination of 2-methylthiophene using N-bromosuccinimide (NBS) as the brominating agent.

Reaction Scheme:

Synthesis of 3,5-Dibromo-2-methylthiophene.

Materials:

-

2-Methylthiophene

-

N-Bromosuccinimide (NBS)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium thiosulfate solution (aqueous)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methylthiophene (1 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve N-bromosuccinimide (2.2 equivalents) in anhydrous THF.

-

Slowly add the NBS solution to the stirred solution of 2-methylthiophene via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure 3,5-Dibromo-2-methylthiophene.

Suzuki Cross-Coupling Reaction

3,5-Dibromo-2-methylthiophene can undergo palladium-catalyzed Suzuki cross-coupling reactions to form C-C bonds. The following is a general protocol for the coupling with an arylboronic acid.

Reaction Workflow:

Suzuki Coupling Workflow.

Materials:

-

3,5-Dibromo-2-methylthiophene

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Water

-

Schlenk flask or similar reaction vessel

-

Inert gas supply (Nitrogen or Argon)

-

Standard work-up and purification equipment

Procedure:

-

To a Schlenk flask, add 3,5-Dibromo-2-methylthiophene (1 equivalent), the arylboronic acid (1.1 to 2.2 equivalents, depending on whether mono- or di-substitution is desired), and the base (2-3 equivalents).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst (e.g., 2-5 mol% Pd(PPh₃)₄) and the solvent.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Grignard Reagent Formation and Reaction

The bromine atoms on 3,5-Dibromo-2-methylthiophene can be converted to a Grignard reagent, which can then be used as a nucleophile in various reactions.

Logical Relationship for Grignard Reaction:

Grignard Reaction Logic.

Materials:

-

3,5-Dibromo-2-methylthiophene

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine crystal (for initiation)

-

Electrophile (e.g., benzaldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard reaction and work-up equipment under anhydrous conditions

Procedure:

-

Ensure all glassware is oven-dried and assembled under an inert atmosphere.

-

Place magnesium turnings (1.1 equivalents per bromine to be reacted) in a round-bottom flask.

-

Add a small crystal of iodine.

-

Add a small amount of a solution of 3,5-Dibromo-2-methylthiophene (1 equivalent) in anhydrous ether or THF to the magnesium.

-

Initiate the reaction by gentle heating if necessary. The disappearance of the iodine color and the formation of a cloudy solution indicate initiation.

-

Once the reaction has started, add the remaining solution of 3,5-Dibromo-2-methylthiophene dropwise to maintain a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours.

-

Cool the Grignard reagent in an ice bath and slowly add a solution of the electrophile (e.g., benzaldehyde, 1 equivalent) in the same anhydrous solvent.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the product by column chromatography.

Analytical Data

¹H and ¹³C NMR Data

The following table summarizes the expected chemical shifts for 3,5-Dibromo-2-methylthiophene. Actual values may vary slightly depending on the solvent and instrument used.

Table 4: NMR Data (in CDCl₃)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| ¹H | ~2.4 | Singlet | -CH₃ | [2] |

| ¹H | ~6.9 | Singlet | Thiophene-H | [2] |

| ¹³C | ~15 | -CH₃ | [8][9] | |

| ¹³C | ~110-115 | C-Br | [8][9] | |

| ¹³C | ~130-135 | C-H | [8][9] | |

| ¹³C | ~135-140 | C-CH₃ | [8][9] |

Applications in Research and Development

3,5-Dibromo-2-methylthiophene is a key intermediate in several areas of chemical research:

-

Organic Electronics: It serves as a building block for the synthesis of conjugated polymers and small molecules used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[2] The thiophene moiety is an excellent electron-rich unit for constructing conductive materials.

-

Pharmaceutical Development: The thiophene ring is a common scaffold in many pharmaceutically active compounds. 3,5-Dibromo-2-methylthiophene provides a platform for the synthesis of novel drug candidates through functionalization at the bromine positions.[2]

-

Agrochemicals: It is used in the development of new pesticides and herbicides.[2]

-

Materials Science: This compound is incorporated into polymers to enhance their thermal stability and electrical conductivity.[2] It is also a useful reagent for the preparation of arylthiophene-substituted norbornadienes.[3][4][10]

Conclusion

3,5-Dibromo-2-methylthiophene is a valuable and versatile building block in modern organic synthesis. Its well-defined reactivity, particularly at the two bromine positions, allows for the construction of a wide array of complex molecules with applications in materials science, pharmaceuticals, and agrochemicals. The experimental protocols and data presented in this guide are intended to provide researchers with a solid foundation for the safe and effective use of this important chemical intermediate.

References

- 1. jocpr.com [jocpr.com]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 29421-73-6|3,5-Dibromo-2-methylthiophene|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]

Navigating the Spectroscopic Landscape of 3,5-Dibromo-2-methylthiophene: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,5-dibromo-2-methylthiophene. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the compound's spectroscopic properties, including detailed data, experimental protocols, and a structural representation to aid in its identification and characterization.

¹H and ¹³C NMR Spectral Data

The NMR spectra of 3,5-dibromo-2-methylthiophene provide distinct signals that are crucial for its structural elucidation. The data, acquired in deuterated chloroform (CDCl₃), is summarized below.

¹H NMR Spectral Data

The proton NMR spectrum is characterized by two singlet peaks, corresponding to the aromatic proton on the thiophene ring and the protons of the methyl group.

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Thiophene-H | 6.86 | Singlet | 1H |

| Methyl (-CH₃) | 2.34 | Singlet | 3H |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals four distinct signals corresponding to the five carbon atoms in the molecule. The carbon atoms are numbered as follows: C2 (bearing the methyl group), C3 and C5 (bearing the bromine atoms), C4 (bearing the hydrogen atom), and the methyl carbon.

| Signal Assignment | Chemical Shift (δ) ppm |

| C4 | ~130 |

| C2 | ~128 |

| C3 | ~112 |

| C5 | ~110 |

| -CH₃ | ~15 |

Note: The precise chemical shifts for ¹³C NMR can vary slightly based on experimental conditions. The values presented are estimates based on typical ranges for similar structures.

Experimental Protocol for NMR Spectroscopy

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of 3,5-dibromo-2-methylthiophene.

1. Sample Preparation:

-

Dissolve approximately 10-20 mg of 3,5-dibromo-2-methylthiophene in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

The CDCl₃ should contain tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. Instrumentation:

-

A standard NMR spectrometer with a proton frequency of 300 MHz or higher is suitable for data acquisition.

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: Approximately 10-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

4. ¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment.

-

Spectral Width: Approximately 0-160 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

5. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

Visualization of 3,5-Dibromo-2-methylthiophene

The structural formula and the logical workflow for its NMR analysis are presented below.

Caption: Chemical structure of 3,5-dibromo-2-methylthiophene.

Spectroscopic Analysis of 3,5-Dibromo-2-methylthiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Infrared (IR) and Mass Spectrometry (MS) data for 3,5-Dibromo-2-methylthiophene. Due to the limited availability of publicly accessible raw spectral data for this specific compound, this guide synthesizes predicted data based on the known spectroscopic behavior of related substituted thiophenes and general principles of organic spectroscopy. Detailed experimental protocols for acquiring such data are also presented, along with a logical workflow for the spectroscopic analysis of a sample.

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for 3,5-Dibromo-2-methylthiophene are summarized in the table below. These predictions are based on characteristic vibrational frequencies of substituted thiophenes and aromatic compounds.[1][2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | Aromatic C-H Stretch (on the thiophene ring) |

| 2970-2850 | Medium | Aliphatic C-H Stretch (from the methyl group) |

| 1550-1450 | Medium-Strong | C=C Ring Stretching (thiophene ring) |

| 1450-1370 | Medium | C-H Bending (methyl group) |

| 1250-1000 | Medium | In-plane C-H Bending (thiophene ring) |

| 900-700 | Strong | Out-of-plane C-H Bending (thiophene ring) |

| 850-550 | Medium-Strong | C-Br Stretch |

| ~700 | Medium | C-S Stretch |

Predicted Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in structure elucidation. For 3,5-Dibromo-2-methylthiophene, the presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.[4][5] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, a dibrominated compound will exhibit peaks at M, M+2, and M+4 in a ratio of approximately 1:2:1.[5]

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

| 254, 256, 258 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion peak cluster) |

| 175, 177 | Medium | [M - Br]⁺ (Loss of one bromine atom) |

| 96 | High | [M - 2Br]⁺ (Loss of both bromine atoms) |

| Various smaller fragments | Low to Medium | Further fragmentation of the thiophene ring and methyl group |

Experimental Protocols

Fourier Transform Infrared (FT-IR) Spectroscopy

This protocol describes the acquisition of an FT-IR spectrum of a solid organic compound using the Attenuated Total Reflectance (ATR) method.[6][7]

Apparatus and Materials:

-

FT-IR Spectrometer with an ATR accessory (e.g., diamond crystal)

-

Sample of 3,5-Dibromo-2-methylthiophene

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid 3,5-Dibromo-2-methylthiophene sample onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent.

Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines the general procedure for obtaining an EI-MS spectrum of a volatile organic compound.[8][9]

Apparatus and Materials:

-

Mass Spectrometer with an Electron Ionization source

-

Direct Insertion Probe or Gas Chromatograph (GC) inlet

-

Sample of 3,5-Dibromo-2-methylthiophene

-

Volatile solvent (if using GC inlet)

-

Helium (carrier gas for GC)

Procedure:

-

Sample Introduction:

-

Direct Insertion Probe: Dissolve a small amount of the sample in a volatile solvent, apply it to the probe tip, and allow the solvent to evaporate. Insert the probe into the ion source.

-

GC Inlet: Prepare a dilute solution of the sample in a suitable volatile solvent and inject it into the GC. The compound will be separated from the solvent and introduced into the mass spectrometer.

-

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Acquisition: The instrument's software records and displays the mass spectrum, showing the relative abundance of each ion.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical sample using IR and MS techniques.

References

- 1. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 2. iosrjournals.org [iosrjournals.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Synthesis pathway for 3,5-Dibromo-2-methylthiophene from 2-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 3,5-Dibromo-2-methylthiophene, a key intermediate in the development of various organic electronic materials and pharmaceutical compounds.[1] The document provides a comprehensive overview of the synthetic route starting from the readily available precursor, 2-methylthiophene. Included are detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis workflow.

Synthesis Pathway Overview

The synthesis of 3,5-Dibromo-2-methylthiophene from 2-methylthiophene is achieved through an electrophilic aromatic substitution reaction. The methyl group at the 2-position of the thiophene ring is an ortho-, para-director. However, in the case of thiophene, the electron-donating effect of the sulfur atom strongly activates the adjacent α-positions (2 and 5). Since the 2-position is already substituted, the incoming electrophiles (bromine) will preferentially substitute at the vacant 5-position and the adjacent 3-position. By using a suitable brominating agent and controlling the reaction stoichiometry, a high yield of the desired dibrominated product can be achieved.

The most common and effective method for this transformation is the use of N-Bromosuccinimide (NBS) as the brominating agent. NBS is a convenient and safer alternative to liquid bromine, offering high selectivity for radical and electrophilic brominations. The reaction is typically carried out in a suitable organic solvent.

Experimental Protocol

This section provides a detailed methodology for the synthesis of 3,5-Dibromo-2-methylthiophene based on established procedures for the bromination of thiophene derivatives.[2]

Materials:

-

2-methylthiophene

-

N-Bromosuccinimide (NBS)

-

Acetonitrile or Tetrahydrofuran (THF), anhydrous

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylthiophene (1.0 equivalent) in anhydrous acetonitrile or THF.

-

Cooling: Place the flask in an ice bath and stir the solution under a nitrogen atmosphere, allowing it to cool to 0°C.

-

Addition of Brominating Agent: Slowly add N-Bromosuccinimide (2.0 to 2.2 equivalents) portion-wise to the cooled solution over a period of 30-60 minutes. Maintain the temperature at 0°C during the addition.

-

Reaction: After the complete addition of NBS, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching and Extraction: Once the reaction is complete, quench the reaction by adding water. Extract the product with dichloromethane (3 x volume of the reaction mixture).

-

Washing and Drying: Combine the organic layers and wash with water, followed by a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by silica gel column chromatography. Elute the column with hexane to obtain the pure 3,5-Dibromo-2-methylthiophene. Alternatively, vacuum distillation can be employed for purification.

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Refractive Index (n20/D) | Purity (GC) |

| 2-methylthiophene | C5H6S | 98.17 | 112-113 | -63 | 1.520 | ≥ 98% |

| 3,5-Dibromo-2-methylthiophene | C5H4Br2S | 255.96[1] | 230[1] | -15[1] | 1.610[1] | ≥ 95%[1] |

Visualization of the Synthesis Pathway

The following diagram illustrates the synthetic route from 2-methylthiophene to 3,5-Dibromo-2-methylthiophene.

Caption: Synthesis of 3,5-Dibromo-2-methylthiophene.

References

Reactivity and Electronic Effects of Bromine on the Thiophene Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral components of numerous FDA-approved drugs and advanced organic materials.[1][3] The functionalization of the thiophene ring is crucial for modulating the physicochemical and biological properties of these molecules. Brominated thiophenes, in particular, serve as versatile synthetic intermediates, primarily due to their utility in palladium-catalyzed cross-coupling reactions.[4][5]

This technical guide provides an in-depth analysis of the electronic effects of bromine substitution on the thiophene ring and the resulting impact on its chemical reactivity. We will explore the differences between the common 2-bromo and 3-bromo isomers, present quantitative data, detail key experimental protocols, and visualize reaction pathways to aid researchers in the strategic design of synthetic routes.

Electronic Effects of Bromine on the Thiophene Ring

The reactivity of a substituted thiophene is governed by the electronic properties of the substituent. Bromine exerts two opposing electronic effects:

-

Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density from the thiophene ring through the sigma bond.

-

Resonance Effect (+M): The lone pairs on the bromine atom can be delocalized into the aromatic π-system, donating electron density.

The position of the bromine atom significantly influences the net electronic impact on the ring. The α-positions (C2 and C5) of thiophene are inherently more electron-rich and reactive towards electrophiles than the β-positions (C3 and C4).[5]

-

2-Bromothiophene: The C2 position is more electron-deficient compared to the C3 position in the unsubstituted ring.[5] Bromine at this position enhances this effect, making the C2-Br bond more susceptible to oxidative addition in cross-coupling reactions.

-

3-Bromothiophene: When bromine is at the C3 position, the electronic effects are distributed differently. Computational studies, primarily using Density Functional Theory (DFT), suggest that the C-Br bond at the 3-position is slightly stronger than at the 2-position.[6] This implies a higher activation barrier for reactions that involve the cleavage of the C-Br bond.[6]

Caption: Logical flow of bromine's electronic effects on thiophene reactivity.

Comparative Reactivity of Bromothiophenes

Experimental evidence aligns with theoretical predictions, showing that 2-bromothiophene is generally more reactive than 3-bromothiophene in several key transformations.[5]

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental for creating C-C and C-heteroatom bonds, and bromothiophenes are excellent substrates. The general order of reactivity is governed by the ease of the initial oxidative addition step of the palladium(0) catalyst to the C-Br bond.

-

Suzuki-Miyaura Coupling: 2-Bromothiophene consistently shows higher reactivity and often provides better yields under milder conditions than 3-bromothiophene.[5] This is attributed to the more electron-deficient nature of the C2 position, which facilitates oxidative addition.[5] However, modern catalyst systems with specialized ligands can achieve high yields for both isomers.[5]

-

Heck Reaction: Similar to the Suzuki coupling, the rate-limiting oxidative addition is typically faster for the 2-bromo isomer.[5] The choice of base and ligands is critical for achieving good outcomes, especially with the less reactive 3-bromothiophene.[5]

-

Stille Coupling: This reaction is highly versatile due to the stability of the organostannane reagents and its tolerance for a wide array of functional groups.[7] The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[7]

-

Buchwald-Hartwig Amination: The formation of C-N bonds can be more challenging with 3-bromothiophene, sometimes necessitating harsher conditions or more sophisticated ligands compared to its 2-bromo counterpart.[5]

Lithiation and Grignard Formation

-

Metal-Halogen Exchange: This is a common method for functionalizing bromothiophenes. The higher predicted C-Br bond strength in 3-bromothiophene suggests a slightly higher activation barrier for lithiation compared to 2-bromothiophene.[6]

-

Grignard Reagent Formation: It is notably more difficult to form a Grignard reagent from 3-bromothiophene than from the 2-isomer.[6] This difference in reactivity is a critical consideration in synthetic planning.

Quantitative Data Summary

The following tables summarize comparative data for the reactivity of bromothiophene isomers in common cross-coupling reactions and their characteristic NMR chemical shifts.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromothiophenes with Phenylboronic Acid

| Entry | Bromothiophene Isomer | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95% | [5] |

| 2 | 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90% | [5] |

Note: Yields are indicative and can vary significantly with specific reaction conditions and coupling partners.[6]

Table 2: Comparative Data for Heck and Buchwald-Hartwig Reactions

| Reaction | Bromothiophene Isomer | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| Heck | 2-Bromothiophene | Styrene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMF | 120-140 | Moderate to Good | [5] |

| Heck | 3-Bromothiophene | Styrene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMF | 120-140 | Moderate to Good | [5] |

| Buchwald-Hartwig | 2-Bromothiophene | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | Good to Excellent | [5] |

| Buchwald-Hartwig | 3-Bromothiophene | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | Moderate to Good | [5] |

Note: Direct side-by-side quantitative data is limited in the literature. 2-Bromothiophene is generally considered more reactive in both reactions.[5]

Table 3: 1H and 13C NMR Chemical Shifts (δ, ppm) of Bromothiophenes in CDCl₃

| Compound | H2/C2 | H3/C3 | H4/C4 | H5/C5 | Reference |

|---|---|---|---|---|---|

| 1H NMR | |||||

| 2-Bromothiophene | - | ~7.21 | ~7.04 | ~6.86 | |

| 3-Bromothiophene | ~7.28 | - | ~7.06 | ~7.28 | [5] |

| 13C NMR | |||||

| 2-Bromothiophene | ~112.7 | ~128.3 | ~127.6 | ~130.3 | [1] |

| 3-Bromothiophene | ~122.9 | ~110.1 | ~129.0 | ~126.0 | [5] |

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromothiophene

Direct bromination of thiophene is highly regioselective for the 2-position. Therefore, a multi-step approach is required for the 3-isomer.

Step 1: Synthesis of 2,3,5-Tribromothiophene

-

Reaction Setup: In a 5-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet (for HBr), prepare a solution of 1125 g (13.4 moles) of thiophene in 450 ml of chloroform.

-

Bromination: Circulate cold water through a cooling pan around the flask. Add 6480 g (40.6 moles) of bromine dropwise over 10 hours with vigorous stirring.

-

Work-up: Allow the mixture to stand overnight. Heat to 50°C for several hours. Wash with 2N sodium hydroxide solution. The organic layer is then refluxed for 7 hours with 800 g of potassium hydroxide in 1.5 L of 95% ethanol.

-

Purification: After reflux, pour the mixture into water. Separate the organic layer, wash with water, and dry over calcium chloride. Purify the crude product by vacuum distillation, collecting the fraction at 123-124°C (9 mm Hg).

Step 2: Selective Reductive Debromination to 3-Bromothiophene

-

Reaction Setup: To a three-necked flask with a stirrer and reflux condenser, add 1850 ml of water, 783 g (12.0 moles) of zinc dust, and 700 ml of acetic acid.

-

Reduction: Heat the mixture to reflux. Remove the heating mantle. Add 1600 g (5.0 moles) of 2,3,5-tribromothiophene dropwise at a rate that maintains reflux.

-

Work-up: After the addition is complete (approx. 70 minutes), reflux for an additional 3 hours. Arrange the condenser for downward distillation and distill until no more organic material comes over with the water.

-

Purification: Separate the heavier organic layer, wash with 10% sodium carbonate solution and then water. Dry over calcium chloride and fractionate to yield pure 3-bromothiophene.

Caption: Experimental workflow for the synthesis of 3-Bromothiophene.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the bromothiophene (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), a base such as K₂CO₃ or K₃PO₄ (2-3 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Solvent Addition: Add a degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water) via syringe.

-

Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After completion, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: General Procedure for Stille Coupling[7]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the bromothiophene (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Degassing: Evacuate and backfill the flask with inert gas (e.g., Argon) three times.

-

Reagent Addition: Add anhydrous, degassed solvent (e.g., Toluene or DMF) via syringe. Subsequently, add the organostannane reagent (1.0-1.2 equiv.) via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

-

Monitoring & Work-up: Monitor by TLC. Upon completion, the work-up may involve a fluoride wash (e.g., aqueous KF) to remove tin byproducts, followed by standard extraction and purification by column chromatography.

Protocol 4: General Procedure for Heck Reaction

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the bromothiophene (1.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand if necessary (e.g., PPh₃, 4 mol%), and a base (e.g., K₂CO₃ or Et₃N, 1.5-2.0 equiv.).

-

Reagent Addition: Add anhydrous solvent (e.g., DMF or Toluene) followed by the alkene (1.2 equiv.).

-

Reaction: Seal the flask and heat the mixture to 100-140°C with vigorous stirring for 12-24 hours.

-

Monitoring & Work-up: Monitor by TLC. After cooling, dilute with water and extract with an organic solvent.

-

Purification: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Applications in Drug Discovery

The thiophene moiety is a well-established pharmacophore, and bromothiophenes are key starting materials for accessing a wide range of biologically active molecules.[1][4] For instance, 3-bromothiophene derivatives are crucial intermediates in the synthesis of prominent antiplatelet drugs like Ticlopidine and Clopidogrel, which are inhibitors of the P2Y12 receptor.[4] The versatility of bromothiophenes in cross-coupling reactions allows for the rapid generation of compound libraries for screening against various biological targets, including kinases and G-protein coupled receptors (GPCRs).[4]

Conclusion

The position of a bromine atom on the thiophene ring profoundly influences its electronic structure and chemical reactivity. Theoretical and experimental data consistently demonstrate that 2-bromothiophene is the more reactive isomer in most palladium-catalyzed cross-coupling reactions and metallation reactions, a direct consequence of the electronic properties of the thiophene nucleus.[5][6] However, with the advent of modern, highly active catalyst systems, the less reactive 3-bromothiophene remains an indispensable and versatile building block. A thorough understanding of these reactivity differences is paramount for researchers in medicinal chemistry and materials science to rationally design efficient and effective synthetic pathways to novel and valuable molecules.

References

- 1. 2-Bromothiophene(1003-09-4) 13C NMR spectrum [chemicalbook.com]

- 2. web.pdx.edu [web.pdx.edu]

- 3. benchchem.com [benchchem.com]

- 4. oipub.com [oipub.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. 2-Bromothiophene(1003-09-4) 1H NMR spectrum [chemicalbook.com]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

The Rising Star of Organic Electronics: A Technical Guide to 3,5-Dibromo-2-methylthiophene in Materials Science

For Researchers, Scientists, and Drug Development Professionals

The field of materials science is in a constant state of evolution, driven by the pursuit of novel materials with enhanced functionalities. Within the realm of organic electronics, thiophene-based derivatives have emerged as critical building blocks for a new generation of flexible, lightweight, and cost-effective devices. Among these, 3,5-Dibromo-2-methylthiophene stands out as a versatile precursor for the synthesis of high-performance organic semiconductors, particularly conjugated polymers. Its strategic bromination at the 3- and 5-positions, coupled with the methyl group at the 2-position, offers a unique combination of reactivity and electronic modulation, making it a molecule of significant interest for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

This technical guide provides an in-depth exploration of the potential applications of 3,5-Dibromo-2-methylthiophene in materials science. It is designed to equip researchers, scientists, and professionals in drug development with a comprehensive understanding of its synthetic pathways, material properties, and device applications.

From Monomer to Material: The Synthetic Versatility of 3,5-Dibromo-2-methylthiophene

The primary application of 3,5-Dibromo-2-methylthiophene in materials science is as a monomer for the synthesis of poly(3-methylthiophene) (P3MT) and its copolymers. The bromine atoms at the 3- and 5-positions serve as reactive handles for various cross-coupling polymerization reactions, enabling the formation of well-defined, regioregular polymer chains. The regioregularity, or the head-to-tail arrangement of the monomer units, is crucial for achieving high charge carrier mobility in the resulting polymer films.

Several established polymerization methods can be employed to synthesize polythiophenes from dibromothiophene precursors. These include:

-

Grignard Metathesis (GRIM) Polymerization: This is a widely used method for the synthesis of regioregular poly(3-alkylthiophene)s. It involves the formation of a Grignard reagent from the dibromothiophene monomer, followed by nickel-catalyzed polymerization.

-

Stille Cross-Coupling Polymerization: This method utilizes a palladium catalyst to couple a distannylthiophene derivative with a dibromothiophene. It is known for its tolerance to a wide range of functional groups.

-

Suzuki Cross-Coupling Polymerization: In this palladium-catalyzed reaction, a thiophene boronic acid or ester is coupled with a dibromothiophene. Suzuki coupling is valued for its mild reaction conditions and high yields.

The choice of polymerization method can significantly influence the molecular weight, polydispersity, and regioregularity of the resulting polymer, which in turn dictates its performance in electronic devices.

Powering the Future: Applications in Organic Photovoltaics (OPVs)

Polythiophenes derived from monomers like 3,5-Dibromo-2-methylthiophene are extensively used as the electron donor material in bulk heterojunction (BHJ) organic solar cells. In a BHJ solar cell, the donor polymer is blended with an electron acceptor material (often a fullerene derivative or a non-fullerene acceptor) to create a nanoscale phase-separated morphology. Upon light absorption, the donor material generates an exciton (a bound electron-hole pair), which then diffuses to the donor-acceptor interface where it dissociates into free charge carriers.

Table 1: Representative Performance of P3HT-based Organic Solar Cells

| Acceptor Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |

| PC₆₁BM | ~3.0 - 5.0 | ~0.6 | ~8 - 10 | ~60 - 70 |

| PC₇₁BM | ~3.5 - 5.5 | ~0.6 | ~9 - 12 | ~65 - 75 |

| ITIC | ~6.0 - 7.5 | ~0.7 - 0.8 | ~10 - 13 | ~65 - 75 |

| Y6 | ~10.0 - 12.0 | ~0.8 - 0.9 | ~15 - 18 | ~70 - 78 |

Note: The performance of OPV devices is highly dependent on device architecture, processing conditions, and the specific acceptor material used. The values presented here are representative ranges found in the literature for P3HT.

The Backbone of Flexible Electronics: Applications in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are key components in the development of flexible displays, sensors, and RFID tags. In an OFET, a thin film of an organic semiconductor acts as the active channel, and the flow of current between the source and drain electrodes is modulated by a gate voltage. The performance of an OFET is primarily characterized by its charge carrier mobility (μ) and the on/off current ratio (I_on/I_off).

Polythiophenes, including those that can be synthesized from 3,5-Dibromo-2-methylthiophene, are attractive materials for OFETs due to their good charge transport properties and solution processability. The regioregularity of the polymer backbone is particularly critical for achieving high mobility, as it promotes planarization and intermolecular π-π stacking, which facilitates charge hopping between polymer chains.

While specific quantitative data for OFETs based on poly(3-methylthiophene) derived from 3,5-Dibromo-2-methylthiophene is limited, the performance of other regioregular poly(3-alkylthiophene)s provides insight into the potential of this class of materials.

Table 2: Representative Performance of Poly(3-alkylthiophene)-based OFETs

| Polymer | Charge Carrier Mobility (μ) (cm²/Vs) | On/Off Current Ratio (I_on/I_off) |

| Regioregular P3HT | 10⁻³ - 10⁻¹ | 10⁵ - 10⁸ |

| Regioregular P3BT | 10⁻⁴ - 10⁻² | 10⁴ - 10⁷ |

| Regioregular P3DDT | 10⁻³ - 10⁻¹ | 10⁵ - 10⁸ |

Note: P3HT = poly(3-hexylthiophene), P3BT = poly(3-butylthiophene), P3DDT = poly(3-dodecylthiophene). The performance of OFETs is highly dependent on the device architecture, dielectric material, and processing conditions.

Experimental Protocols: Synthesizing the Future of Organic Materials

To facilitate further research and development, this section provides detailed, generalized methodologies for the key polymerization techniques used to synthesize polythiophenes from dibromothiophene precursors like 3,5-Dibromo-2-methylthiophene.

Grignard Metathesis (GRIM) Polymerization

This protocol is adapted from established procedures for the synthesis of regioregular poly(3-alkylthiophene)s.

Materials:

-

3,5-Dibromo-2-methylthiophene

-

Anhydrous tetrahydrofuran (THF)

-

Grignard reagent (e.g., methylmagnesium bromide or isopropylmagnesium chloride in THF)

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

-

Methanol

-

Hydrochloric acid (HCl)

Procedure:

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3,5-Dibromo-2-methylthiophene in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add one equivalent of the Grignard reagent dropwise to the solution.

-

Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the thiophene Grignard intermediate.

-

In a separate flask, dissolve a catalytic amount of Ni(dppp)Cl₂ in anhydrous THF.

-

Add the catalyst solution to the reaction mixture. A color change and an increase in viscosity are typically observed as the polymerization proceeds.

-

Allow the reaction to stir at room temperature for several hours (typically 2-12 hours).

-

Quench the polymerization by the slow addition of methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Filter the polymer and wash it sequentially with methanol, dilute HCl, and again with methanol to remove catalyst residues and oligomers.

-

Dry the resulting polymer under vacuum.

Literature review on regioselective reactions of dibrominated thiophenes

An In-depth Technical Guide to the Regioselective Reactions of Dibrominated Thiophenes

For Researchers, Scientists, and Drug Development Professionals

Dibrominated thiophenes are versatile and indispensable building blocks in the synthesis of complex organic molecules. Their prevalence in pharmaceuticals, organic electronics, and agrochemicals stems from the thiophene core's unique electronic properties and the carbon-bromine bonds that serve as handles for a wide array of chemical transformations. The primary challenge and opportunity in utilizing these substrates lie in controlling the regioselectivity of their reactions. Achieving selective functionalization at one bromine position over another, or at a specific C-H position, is paramount for the efficient construction of target molecules with desired properties.

This technical guide provides a comprehensive review of the key strategies for achieving regioselectivity in the reactions of dibrominated thiophenes. It covers palladium-catalyzed cross-coupling reactions, C-H activation, halogen dance rearrangements, and lithiation-based methodologies. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to serve as a practical resource for researchers in organic synthesis and drug development.

Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[1] The regioselectivity in the coupling of dibromothiophenes is largely dictated by the electronic and steric environment of the carbon-bromine bonds. Generally, the C-Br bond at the α-position (C2 or C5) is more reactive towards oxidative addition to the palladium(0) catalyst than the C-Br bond at the β-position (C3 or C4).[2] This inherent reactivity difference is the primary basis for regiocontrol.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is widely used for the synthesis of biaryl and vinyl-substituted thiophenes.[3][4] The regioselectivity is highly predictable and can be controlled by the choice of dibromothiophene isomer and reaction conditions.

-

2,3-Dibromothiophene : The initial coupling invariably occurs at the C2 position due to the higher reactivity of the α-C-Br bond.[5]

-

2,4-Dibromothiophene : Similar to the 2,3-isomer, the first coupling reaction selectively takes place at the C2 position.

-

2,5-Dibromothiophene : In symmetrically substituted 2,5-dibromothiophenes, mono-functionalization can be achieved by using a stoichiometric amount of the boronic acid. However, if a directing group is present at the C3 position, the selectivity is influenced. For instance, in 2,5-dibromo-3-alkylthiophenes, the Suzuki coupling preferentially occurs at the less sterically hindered C5 position.[3][6]

-

3,4-Dibromothiophene : As both bromines are at β-positions, the reactivity is lower. Selective mono-arylation can be challenging, but sequential couplings are possible.[7]

-

Substituent Effects : Electron-withdrawing groups on the thiophene ring can enhance the reactivity of the C-Br bonds and influence the regioselectivity. For example, in 4,5-dibromothiophene-2-carboxaldehyde, the first Suzuki coupling occurs selectively at the C5 position, influenced by the aldehyde group.[1]

Table 1: Regioselective Suzuki-Miyaura Coupling of Dibrominated Thiophenes

| Dibromothiophene Isomer | Boronic Acid | Catalyst / Ligand | Base / Solvent | Temp (°C) | Product(s) & Regioselectivity | Yield (%) | Ref |

| 4,5-Dibromothiophene-2-carboxaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane:H₂O (6:1) | 90 | 5-Phenyl-4-bromo-thiophene-2-carboxaldehyde | 85 | [1] |

| 4,5-Dibromothiophene-2-carboxaldehyde | 4-Fluorophenyl-boronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane:H₂O (6:1) | 90 | 5-(4-Fluorophenyl)-4-bromo-thiophene-2-carboxaldehyde | 82 | [1] |

| 2,5-Dibromo-3-methylthiophene | 4-Methoxyphenyl-boronic acid | Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane:H₂O | 90 | 2-Bromo-5-(4-methoxyphenyl)-3-methylthiophene (C5 coupling) | 75 | [3] |

| 2,5-Dibromo-3-hexylthiophene | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane:H₂O | 90 | Mono-coupling at C5 position | 60-85 | [4] |

| 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenyl-boronic acid | Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane:H₂O (4:1) | 90 | 2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene | 76 | [8] |

Stille Coupling

The Stille reaction couples organohalides with organostannanes. The regioselectivity trends are similar to those of the Suzuki coupling, with the α-C-Br bond being more reactive. For 2,3-dibromothiophene, the initial Stille coupling consistently occurs at the C2 position.[2][5] The reaction is valuable due to the stability and functional group tolerance of the organostannane reagents, although their toxicity is a significant drawback.[9]

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds by reacting a halide with a terminal alkyne.[10] This reaction is crucial for synthesizing conjugated enynes and arylalkynes. The regioselectivity follows the established pattern:

-

2,3-Dibromothiophene : The coupling with terminal alkynes proceeds selectively at the C2 position.[5][11][12]

-

Reactivity Order : The general reactivity of halides in Sonogashira coupling is I > Br > Cl, and the reactivity of the coupling position on the thiophene ring is α > β.[13]

Table 2: Regioselective Sonogashira Coupling of Dibrominated Thiophenes

| Dibromothiophene Isomer | Alkyne | Catalyst / Co-catalyst | Base / Solvent | Temp (°C) | Product & Regioselectivity | Yield (%) | Ref |

| 2,3-Dibromothiophene | Trimethylsilyl-acetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 60 | 2-(Trimethylsilylethynyl)-3-bromothiophene (C2 coupling) | 85 | [12] |

| 2,3-Dibromothiophene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 60 | 2-(Phenylethynyl)-3-bromothiophene (C2 coupling) | 78 | [12] |

| 2,3-Dibromothiophene | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 60 | 2-(Hex-1-ynyl)-3-bromothiophene (C2 coupling) | 80 | [12] |

Regioselective C-H Activation and Functionalization

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic cores.[14][15] Achieving regioselectivity in C-H activation on a dibrominated thiophene is challenging due to the presence of multiple potential reaction sites (two C-Br bonds and two C-H bonds).[16] However, by carefully selecting ligands and directing groups, specific C-H bonds can be targeted.

-

Ligand Control : The choice of ligand in palladium-catalyzed C-H arylation can reverse the regioselectivity. For instance, using a 2,2'-bipyridyl ligand can favor α-arylation, while bulky, electron-poor phosphine ligands can promote β-arylation.[17] This control is often attributed to the ligand's influence on the operative mechanism, switching between a concerted metalation-deprotonation (CMD) pathway and a Heck-type pathway.[17]

-

Directing Groups : Attaching a directing group to the thiophene ring can guide the catalyst to a specific C-H bond, typically in an ortho position. While less common for simple dibromothiophenes, this strategy is well-established for more complex thiophene derivatives.[18]

-

1,4-Palladium Migration : An innovative strategy involves the oxidative addition of a palladium catalyst to a C-Br bond, followed by a 1,4-migration to activate a remote β-C-H bond. This allows for functionalization at positions that are typically less reactive.[14]

Halogen Dance Reaction

The halogen dance is a base-catalyzed intramolecular migration of a halogen atom on an aromatic ring.[19] This reaction is a powerful tool for synthesizing uniquely substituted thiophenes that are otherwise difficult to access.[20] The process is typically initiated by deprotonation of the thiophene ring with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a thienyllithium species.[19] This intermediate can then undergo a series of intermolecular halogen-metal exchanges, eventually reaching a thermodynamic equilibrium that favors the most stable thienyllithium intermediate.[21][22]

-

Mechanism : The reaction starts with deprotonation at a position ortho to a bromine atom. The resulting lithiated species can then abstract a bromine from another bromothiophene molecule in an SN2-type attack on the bromine atom. This process continues until the most thermodynamically stable lithiated isomer is formed, which can then be trapped by an electrophile.[19][22]

-

Application : The halogen dance allows for the transposition of bromine atoms. For example, treating 2,5-dibromothiophene with a magnesium bisamide base can lead to the formation of 3,4-dibromothiophene derivatives after quenching.[19]

Lithiation and Electrophilic Quench (Halogen-Metal Exchange)

Direct functionalization via halogen-metal exchange is a classic and effective method for regioselective synthesis. Treating a dibromothiophene with an organolithium reagent (e.g., n-butyllithium) at low temperatures (-78 °C) results in a rapid and selective exchange of one bromine atom for lithium.

-

Regioselectivity : The exchange occurs preferentially at the more acidic α-position. For instance, in 2,3,5-tribromothiophene, the lithium-bromine exchange with n-BuLi occurs chemo- and regioselectively at the C2 position.[23] Similarly, for most dibromothiophenes, the α-bromine is exchanged first.

-

Electrophilic Trapping : The resulting thienyllithium intermediate is a potent nucleophile and can be trapped in situ with a wide range of electrophiles, such as aldehydes (e.g., DMF for formylation), ketones, CO₂, silyl chlorides, and alkyl halides.[23][24]

Table 3: Regioselective Lithiation and Electrophilic Quench

| Starting Material | Base / Conditions | Electrophile (E+) | Product & Regioselectivity | Yield (%) | Ref |

| 2,3,5-Tribromothiophene | n-BuLi (1.1 eq), THF, -78 °C | DMF | 3,5-Dibromo-2-thiophenecarboxaldehyde | >80 | [23] |

| Thiophene | n-BuLi (1.1 eq), THF, -78 °C | n-Propyl bromide | 2-Propylthiophene | 85 | [24] |

| 2-Propylthiophene | n-BuLi (1.1 eq), THF, -78 °C | Phenyl isocyanate | N-Phenyl-5-propylthiophene-2-carboxamide | 91 | [24] |

| N-Phenyl-5-propylthiophene-2-carboxamide | n-BuLi (2.2 eq), THF, -78 °C | DMF | 3-Formyl-N-phenyl-5-propylthiophene-2-carboxamide | 77 | [24] |

Experimental Protocols

Protocol 1: Regioselective Suzuki Coupling of 4,5-Dibromothiophene-2-carboxaldehyde[1]

Objective : To synthesize 5-aryl-4-bromothiophene-2-carboxaldehydes via selective coupling at the C5 position.

Materials :

-

4,5-Dibromothiophene-2-carboxaldehyde (1.0 equiv., 0.3 mmol)

-

Arylboronic acid (1.1 equiv., 0.33 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 equiv., 0.6 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv., 0.015 mmol)

-

Dioxane and Water (6:1 v/v mixture, 4 mL)

-

Standard glassware for inert atmosphere reactions

Procedure :

-

To a reaction tube, add 4,5-dibromothiophene-2-carboxaldehyde, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

-

Seal the tube and heat the reaction mixture to 90 °C.

-

Maintain the temperature and stir overnight (approx. 12 hours).

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-4-bromothiophene-2-carboxaldehyde.

Protocol 2: Regioselective Lithiation-Formylation of 2,3,5-Tribromothiophene[23]

Objective : To selectively functionalize the C2 position of 2,3,5-tribromothiophene.

Materials :

-

2,3,5-Tribromothiophene (1.0 equiv., 93 mmol)

-

n-Butyllithium (n-BuLi) (1.1 equiv., 1.6 M in hexanes)

-

N,N-Dimethylformamide (DMF) (excess)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard glassware for anhydrous and low-temperature reactions

Procedure :

-

Dissolve 2,3,5-tribromothiophene in anhydrous THF in a round-bottom flask under an inert atmosphere (Argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi dropwise to the stirred solution over 10 minutes.

-

Stir the mixture at -78 °C for 30 minutes to ensure complete lithium-bromine exchange.

-

Slowly add DMF to the reaction mixture and continue stirring at -78 °C for another 30 minutes.

-

Allow the reaction to warm to 0 °C and then quench by adding saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purify the resulting crude 3,5-dibromo-2-thiophenecarboxaldehyde by column chromatography or recrystallization.

Mandatory Visualizations

References

- 1. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the mechanism of the site-selective sequential palladium-catalyzed cross-coupling reactions of dibromothiophenes/dibromothiazoles and arylboronic acids. Synthesis of PPARbeta/delta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stille reaction - Wikipedia [en.wikipedia.org]